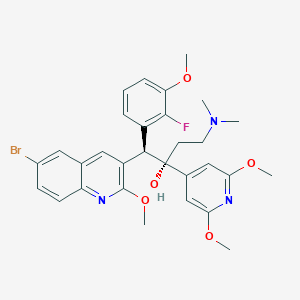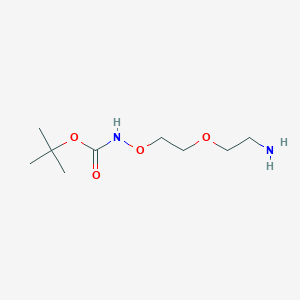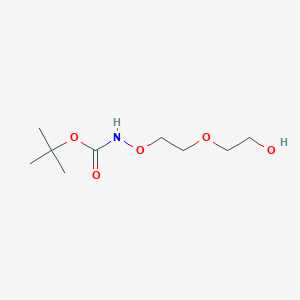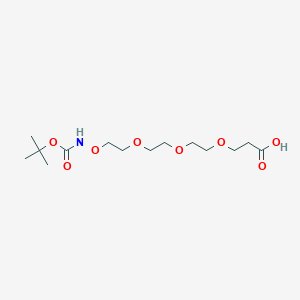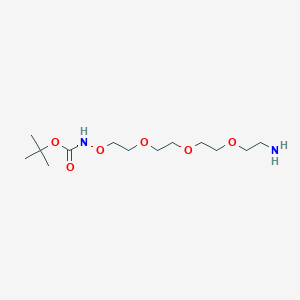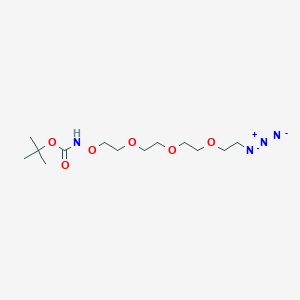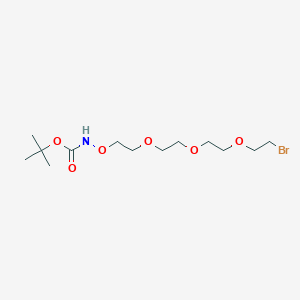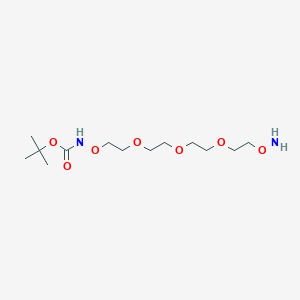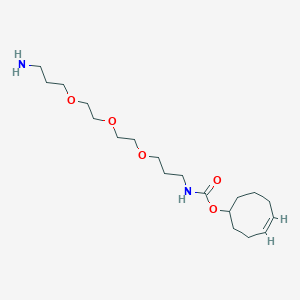
TCO-C3-PEG3-C3-amine
概要
説明
TCO-C3-PEG3-C3-amine is a PEG-based PROTAC linker . It is a simple PEG derivative containing a TCO moiety and a free amine . This reagent can be used to derivatize carboxyl groups or activated ester (e.g. NHS ester) with the TCO moiety through a stable amide bond in the presence of activators (e.g. EDC, or DCC) . The hydrophilic PEG spacer improves water solubility .
Synthesis Analysis
TCO-C3-PEG3-C3-amine is often the reagent of choice for the modification of biopolymers, peptides, and magnetic beads through carboxyl groups in the presence of activators (e.g. EDC, DCC) or activated esters (e.g. NHS esters) .Molecular Structure Analysis
The molecular formula of TCO-C3-PEG3-C3-amine is C19H36N2O5 . The molecular weight is 372.50 g/mol .Chemical Reactions Analysis
TCO-C3-PEG3-C3-amine is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Physical And Chemical Properties Analysis
TCO-C3-PEG3-C3-amine has a molecular weight of 372.5 g/mol . It is a colorless to slightly yellow oil . It is soluble in DMSO, DMF, DCM, THF, and Chloroform .科学的研究の応用
Derivatization of Carboxyl Groups
TCO-C3-PEG3-C3-amine can be used to derivatize carboxyl groups or activated ester (e.g., NHS ester) with the TCO moiety through a stable amide bond in the presence of activators (e.g., EDC, or DCC) .
Enhancement of Solubility
The hydrophilic PEG spacer in TCO-C3-PEG3-C3-amine improves water solubility . This makes it useful in applications where increased solubility is desired.
Modification of Biopolymers
TCO-C3-PEG3-C3-amine is often the reagent of choice for the modification of biopolymers, peptides, and magnetic beads through carboxyl groups .
Synthesis of PROTACs
TCO-C3-PEG3-C3-amine is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Drug Delivery
Monodispersed Linear PEGs like TCO-C3-PEG3-C3-amine can be used for drug delivery . The PEGylation of therapeutic proteins can improve their pharmacokinetics and reduce their immunogenicity.
作用機序
Target of Action
TCO-C3-PEG3-C3-amine is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
TCO-C3-PEG3-C3-amine, being a PEG-based PROTAC linker, connects two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . This allows the PROTAC to exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
The primary biochemical pathway involved in the action of TCO-C3-PEG3-C3-amine is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By linking the target protein to an E3 ubiquitin ligase, the PROTAC facilitates the transfer of ubiquitin to the target protein. The ubiquitinated protein is then recognized by the proteasome, a large protein complex that degrades unneeded or damaged proteins by proteolysis.
Pharmacokinetics
The pharmacokinetics of TCO-C3-PEG3-C3-amine are influenced by its PEG-based structure . The hydrophilic PEG spacer improves water solubility, which can enhance the bioavailability of the compound . Furthermore, the compound can be used to derivatize carboxyl groups or activated ester (e.g., NHS ester) with the TCO moiety through a stable amide bond .
Result of Action
The result of the action of TCO-C3-PEG3-C3-amine is the selective degradation of target proteins . By facilitating the ubiquitination and subsequent degradation of these proteins, the compound can modulate cellular processes that are regulated by these proteins.
Action Environment
The action of TCO-C3-PEG3-C3-amine is influenced by various environmental factors. For instance, the presence of activators (e.g., EDC, DCC) or activated esters (e.g., NHS esters) is necessary for the compound to derivatize carboxyl groups . Additionally, the hydrophilic PEG spacer arm provides a long, flexible connection that minimizes steric hindrance in reactions with complementary tetrazine-containing molecules .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[(4E)-cyclooct-4-en-1-yl] N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36N2O5/c20-10-6-12-23-14-16-25-17-15-24-13-7-11-21-19(22)26-18-8-4-2-1-3-5-9-18/h1-2,18H,3-17,20H2,(H,21,22)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCIHUBGBBHCSO-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCCOCCOCCOCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C/CCC(C1)OC(=O)NCCCOCCOCCOCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
TCO-C3-PEG3-C3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




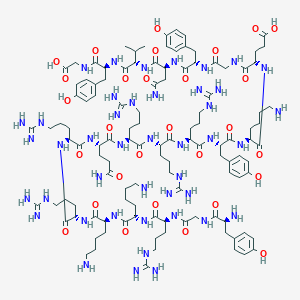

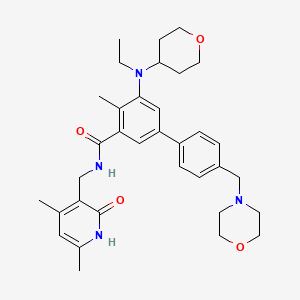
![(s)-2-Nitro-6-((6-(4-(trifluoromethoxy)phenyl)pyridin-3-yl)methoxy)-6,7-dihydro-5h-imidazo[2,1-b][1,3]oxazine](/img/structure/B611181.png)
